molecular formula C16H20Br2O4 B14491199 Bis(4-bromobutyl) benzene-1,2-dicarboxylate CAS No. 63804-00-2

Bis(4-bromobutyl) benzene-1,2-dicarboxylate

Cat. No.: B14491199
CAS No.: 63804-00-2
M. Wt: 436.1 g/mol
InChI Key: YGTCWHFNPGJWTA-UHFFFAOYSA-N
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Description

Bis(4-bromobutyl) benzene-1,2-dicarboxylate: is an organic compound with the molecular formula C16H18Br2O4. . This compound is characterized by the presence of two bromobutyl groups attached to a benzene ring through ester linkages. It is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-bromobutyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with 4-bromobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be represented as follows:

C6H4(COOH)2+2HO(CH2)4BrC6H4(COO(CH2)4Br)2+2H2O\text{C}_6\text{H}_4(\text{COOH})_2 + 2 \text{HO(CH}_2)_4\text{Br} \rightarrow \text{C}_6\text{H}_4(\text{COO(CH}_2)_4\text{Br})_2 + 2 \text{H}_2\text{O} C6​H4​(COOH)2​+2HO(CH2​)4​Br→C6​H4​(COO(CH2​)4​Br)2​+2H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Bis(4-bromobutyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the 4-bromobutyl groups can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Bis(4-bromobutyl) benzene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(4-bromobutyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets through its ester and bromobutyl groups. The ester groups can undergo hydrolysis to release phthalic acid and 4-bromobutanol, which can further participate in various biochemical pathways. The bromobutyl groups can act as electrophiles, facilitating nucleophilic substitution reactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: Bis(4-bromobutyl) benzene-1,2-dicarboxylate is unique due to the presence of bromine atoms in its structure, which imparts distinct reactivity and properties compared to other phthalate esters. The bromine atoms make it more reactive in nucleophilic substitution reactions, providing a versatile platform for further chemical modifications.

Properties

CAS No.

63804-00-2

Molecular Formula

C16H20Br2O4

Molecular Weight

436.1 g/mol

IUPAC Name

bis(4-bromobutyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C16H20Br2O4/c17-9-3-5-11-21-15(19)13-7-1-2-8-14(13)16(20)22-12-6-4-10-18/h1-2,7-8H,3-6,9-12H2

InChI Key

YGTCWHFNPGJWTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCCCBr)C(=O)OCCCCBr

Origin of Product

United States

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